m6A-MP functions as a substrate for enzymes involved in RNA methylation, specifically methyltransferases that introduce an methyl group at the N6 position of adenosine within RNA molecules (). This process, known as N6-methyladenosine (m6A) modification, is a prevalent RNA methylation that influences RNA stability, processing, and translation (). By studying the interaction of m6A-MP with these enzymes, researchers can gain insights into the mechanisms and regulation of m6A modification.
m6A-MP's structure also allows it to be used in N6-methyladenosine (m6A) ribonucleoprotein (RNP) immunoprecipitation experiments (). In these experiments, m6A-MP acts as a competitor for binding sites on anti-m6A antibodies. This competitive binding helps isolate m6A-containing RNA molecules from cellular extracts, enabling researchers to identify and characterize proteins associated with m6A-modified RNA.
N6-Methyladenosine-5'-monophosphate sodium salt is a nucleotide derivative characterized by the presence of a methyl group at the nitrogen-6 position of the adenine base. Its chemical formula is C11H14N5NaO7P, and it has a molecular weight of approximately 351.23 g/mol. This compound is primarily known for its role in biochemical processes, particularly in the modification of RNA, where it influences mRNA stability and translation efficiency. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications.
The biological activity of N6-Methyladenosine-5'-monophosphate sodium salt is significant due to its role as an activator of glycogen phosphorylase b, an enzyme that catalyzes the breakdown of glycogen to glucose-1-phosphate. This activation plays a vital role in metabolic pathways, particularly in energy mobilization during periods of increased demand . Additionally, its involvement in mRNA modification has implications for various cellular processes, including cell differentiation and response to environmental stimuli.
The synthesis of N6-Methyladenosine-5'-monophosphate sodium salt can be achieved through several methods:
N6-Methyladenosine-5'-monophosphate sodium salt has diverse applications in research and biotechnology:
Interaction studies involving N6-Methyladenosine-5'-monophosphate sodium salt focus on its binding affinity with various proteins involved in RNA metabolism. These studies reveal how modifications at the N6 position affect protein-RNA interactions, influencing processes such as splicing, translation, and decay of mRNA. For instance, the compound’s interaction with specific reader proteins that recognize N6-methyladenosine modifications has been shown to be critical for regulating mRNA stability and translation efficiency .
Several compounds share structural similarities with N6-Methyladenosine-5'-monophosphate sodium salt. Here are some comparable compounds along with their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Adenosine 5'-monophosphate | Lacks methyl group at N6 | Fundamental nucleotide involved in energy transfer |
N6-Methyladenosine | Contains a methyl group at N6 but no phosphate | Important for RNA modification |
2'-O-Methyladenosine | Methylation occurs at the 2' hydroxyl group | Influences RNA stability and splicing |
N7-Methylguanosine | Methylation occurs at the guanine base | Key player in mRNA capping |
N6-Methyladenosine-5'-monophosphate sodium salt stands out due to its specific modification at the nitrogen-6 position of adenine, which significantly influences RNA biology and metabolism compared to other similar compounds.
N6-Methyladenosine-5'-monophosphate sodium salt functions as a potent activator of glycogen phosphorylase b, demonstrating an activation constant (Ka) of 22 µM [1] [2] [3] [4] [5] [6] [7] [8] [9] [10]. This activation plays a critical role in glycogen metabolism by facilitating the conversion of glycogen to glucose-1-phosphate, which is essential for energy mobilization during periods of increased metabolic demand [3] [11]. The compound serves as a pivotal modulator in the regulation of glycogen breakdown, positioning it as an important biochemical tool for studying carbohydrate metabolism [11].
The activation mechanism involves the binding of N6-Methyladenosine-5'-monophosphate sodium salt to specific allosteric sites on glycogen phosphorylase b, resulting in conformational changes that enhance the enzyme's catalytic activity [1] [3]. This interaction represents a fundamental aspect of metabolic regulation, where the modified nucleotide acts as a positive effector that increases the enzyme's affinity for its natural substrates and promotes the phosphorolytic cleavage of glycogen [3] [11].
The compound exhibits non-competitive inhibitory activity against rat adenylate kinase II with an inhibition constant (Ki) of 4.2 mM [1] [4] [5] [6] [10]. This inhibition pattern indicates that N6-Methyladenosine-5'-monophosphate sodium salt binds to a site distinct from the enzyme's active site, causing conformational changes that reduce the enzyme's catalytic efficiency without directly competing with the natural substrate adenosine monophosphate [1] [4].
The non-competitive nature of this inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, resulting in decreased turnover rates regardless of substrate concentration [12]. This inhibitory mechanism has important implications for nucleotide metabolism regulation, as adenylate kinase II plays crucial roles in maintaining cellular adenine nucleotide pools and energy homeostasis [12] [13].
N6-Methyladenosine-5'-monophosphate sodium salt serves as a substrate for specialized deaminase enzymes, particularly the N6-methyl-adenosine monophosphate deaminase (MAPDA) and the adenosine deaminase-like protein 1 (ADAL1) [13] [14]. The Arabidopsis MAPDA enzyme demonstrates high substrate specificity for N6-methyladenosine-5'-monophosphate, catalyzing its conversion to inosine monophosphate with a catalytic efficiency (kcat/Km) of 66 mM⁻¹ s⁻¹ [13] [14].
Human ADAL1 exhibits even higher catalytic efficiency for this substrate, with a kcat/Km value of 126 mM⁻¹ s⁻¹, indicating evolutionary conservation of this metabolic pathway across species [13] [14]. These deaminase interactions represent a critical cellular defense mechanism that prevents the accumulation of potentially cytotoxic N6-methylated nucleotides and maintains proper cellular nucleotide homeostasis [15] [13].
The compound also interacts with various other enzymatic systems involved in RNA metabolism and epigenetic regulation. It has been utilized in N6-methyladenosine ribonucleoprotein immunoprecipitation reactions, where it functions as a competitive binding partner for anti-m6A antibodies [1] [16] [4]. This application has proven valuable for isolating and characterizing proteins associated with m6A-modified RNA molecules [1] .
The binding dynamics of N6-Methyladenosine-5'-monophosphate sodium salt are characterized by complex kinetic processes that involve multiple conformational states and energy barriers. The compound exhibits distinct binding behaviors depending on whether it is incorporated into base-paired or single-stranded RNA contexts [18] [19] [20].
In double-stranded RNA structures, the compound demonstrates Watson-Crick base pairing with uridine, but this interaction requires the methylamino group to adopt an energetically unfavorable anti conformation [19] [20]. The isomerization energy cost for this conformational change is approximately 1.6±0.2 kcal/mol, which significantly influences the binding kinetics and overall stability of the base pair [20].
The binding dynamics are further complicated by the ability of the methylamino group to rapidly interchange between syn and anti conformations on a millisecond timescale [20]. When paired with uridine, the syn:anti ratio is approximately 1:100, favoring the anti conformation necessary for Watson-Crick base pairing [20]. In contrast, when unpaired, the compound exhibits a syn:anti ratio of approximately 10:1, demonstrating a strong preference for the syn conformation [20].
These conformational dynamics have profound effects on nucleic acid hybridization kinetics, where N6-methyladenosine modifications consistently slow duplex annealing processes without significantly affecting melting rates [20]. This kinetic asymmetry arises from the requirement for isomerization to occur either before or after duplex formation, creating additional energy barriers that must be overcome during the association process [20].
N6-Methyladenosine-5'-monophosphate sodium salt induces significant conformational changes in both local and global RNA structures. At the local level, the presence of the N6-methyl group forces the methylamino group to rotate from its preferred syn geometry to the higher-energy anti conformation when forming Watson-Crick base pairs [19] [18].
This conformational change is accompanied by the positioning of the methyl group in the major groove of the RNA duplex, where it can interact with various RNA-binding proteins and influence protein-RNA recognition patterns [18] [19]. The major groove positioning of the methyl group creates a unique chemical signature that can be specifically recognized by reader proteins such as YTHDC1 and YTHDF family members [21] [22].
The compound also promotes broader structural transitions in RNA molecules, with a tendency to induce single-stranded structure adjacent to the modification site [19]. Transcriptome-wide nuclease mapping studies have revealed that methylated adenosines serve as structural transition points, often marking boundaries between double-stranded and single-stranded regions [19].
These structural changes extend to the influence on RNA secondary structure formation, where N6-methyladenosine modifications can either stabilize or destabilize specific structural motifs depending on their sequence context and local environment [23] [24]. The modification has been shown to affect RNA folding dynamics by influencing the accessibility of methylation motifs to methyltransferase complexes during transcription [23].
The structure-function relationships of N6-Methyladenosine-5'-monophosphate sodium salt are governed by the unique chemical properties conferred by the N6-methyl modification. The methyl group at the N6 position of adenine creates a distinctive molecular signature that enables specific recognition by cellular machinery while simultaneously altering the thermodynamic properties of RNA structures [19] [21].
In base-paired contexts, the compound exhibits destabilizing effects ranging from 0.5 to 1.7 kcal/mol per modification, with the magnitude of destabilization being highly dependent on sequence context [19]. This destabilization arises from the energetic cost of forcing the methylamino group into the anti conformation required for Watson-Crick base pairing [19] [20].
Conversely, in single-stranded contexts, N6-methyladenosine demonstrates enhanced base stacking properties compared to unmodified adenosine, providing substantial stabilization to single-stranded regions [19]. This dichotomous behavior creates a unique structure-function paradigm where the modification serves as a molecular switch that can either stabilize or destabilize RNA structures depending on the local environment [19].
The structural alterations induced by N6-Methyladenosine-5'-monophosphate sodium salt have direct functional consequences for RNA-protein interactions. The modification enhances the binding of specific RNA-binding proteins, such as heterogeneous nuclear ribonucleoprotein G (HNRNPG), through the creation of more accessible binding sites in the modified RNA [18]. This enhanced accessibility results from the structural transitions that expose previously buried sequence motifs [18].
The modification also influences transcriptional dynamics by affecting RNA polymerase II elongation rates. The presence of N6-methyladenosine sites correlates with increased RNA polymerase II density, suggesting that the modification contributes to transcriptional pausing and reduced elongation rates [23]. This effect may arise from the influence of the modification on local RNA folding dynamics, which can create obstacles to polymerase movement [23].